7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chloro group, a methylthio group, and a chromeno-pyrimidine core structure makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-aminothiophenol to form a Schiff base, followed by cyclization with malononitrile and subsequent reactions to introduce the chromeno-pyrimidine core . The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process might involve crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols, bases like sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . The compound may also interact with DNA and RNA, interfering with the replication process in cancer cells . Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylthiopyrimidine: Similar structure but lacks the chromeno core.
2-methyl-4’-(methylthio)-2-morpholinopropiophenone: Contains a methylthio group but has a different core structure.
Uniqueness
7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is unique due to its combination of a chloro group, a methylthio group, and a chromeno-pyrimidine core. This unique structure contributes to its diverse biological activities and potential therapeutic applications, making it a valuable compound for further research and development .
Properties
CAS No. |
902939-06-4 |
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Molecular Formula |
C18H13ClN2OS2 |
Molecular Weight |
372.89 |
IUPAC Name |
7-chloro-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C18H13ClN2OS2/c1-24-13-5-2-10(3-6-13)16-20-17-14(18(23)21-16)9-11-8-12(19)4-7-15(11)22-17/h2-8H,9H2,1H3,(H,20,21,23) |
InChI Key |
GUJYBMMKTQMTAQ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
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